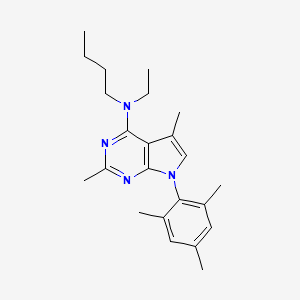

butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine

概要

説明

CP-154526は、コルチコトロピン放出因子受容体1の選択的な非ペプチド拮抗薬です。 コルチコトロピン放出ホルモンとその受容体の薬理学を研究し、中枢神経系および末梢のさまざまな障害における治療の可能性を評価するために開発されました .

準備方法

CP-154526の合成には、ピロロ[2,3-d]ピリミジンコア構造の形成など、複数のステップが含まれます。 合成経路には通常、次の手順が含まれます。

- ピロロ[2,3-d]ピリミジンコアの形成。

- ブチル基とエチル基の導入。

- トリメチルフェニル基の付加。

化学反応の分析

CP-154526は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化して酸化誘導体を形成することができます。

還元: 還元反応を使用して官能基を修飾することができます。

置換: 特に芳香環で、さまざまな置換基を導入するために置換反応が起こる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまなハロゲン化剤が含まれます .

科学研究への応用

CP-154526は、特に次の分野で、科学研究で広く使用されてきました。

化学: コルチコトロピン放出因子受容体拮抗薬の構造活性相関を研究するためのツールとして役立ちます。

生物学: ストレス応答やその他の生理学的プロセスにおけるコルチコトロピン放出ホルモンの役割を調査するために使用されます。

医学: CP-154526は、不安、うつ病、薬物乱用障害の治療のための前臨床モデルで可能性を示しています。

科学的研究の応用

Corticotropin-Releasing Factor Receptor Antagonism

One of the primary applications of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine is its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the stress response and is implicated in various neuropsychiatric disorders.

- Mechanism of Action : The compound competitively binds to the CRF1 receptor, blocking the natural ligand corticotropin-releasing hormone (CRH) from activating the receptor. This inhibition disrupts the CRF signaling cascade associated with stress responses and anxiety .

Anxiolytic Effects

Research indicates that CP-154526 exhibits anxiolytic properties in animal models. By inhibiting CRF1 receptor activity, it has shown potential in reducing anxiety-like behaviors. This suggests that the compound could be beneficial in developing treatments for anxiety disorders and related conditions.

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound against the Chikungunya virus. The compound appears to inhibit viral replication by modulating immune responses. This finding opens avenues for further research into its use as an antiviral agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolo[2,3-d]pyrimidine core.

- Introduction of the butyl and dimethyl groups through alkylation reactions.

- Final purification and characterization to ensure compound integrity.

The chemical reactivity of this compound is largely attributed to its functional groups:

- Amine Group : Can participate in nucleophilic substitutions.

- Pyrimidine Ring : Allows for typical reactions of heterocyclic compounds such as electrophilic aromatic substitution.

Case Study 1: Anxiolytic Potential

In a controlled study involving rodent models subjected to stress-inducing conditions, administration of CP-154526 resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays indicated that subjects treated with the compound spent more time in open areas of an elevated plus maze compared to untreated subjects.

Case Study 2: Antiviral Activity

A recent investigation assessed the efficacy of CP-154526 against Chikungunya virus infection in vitro. The study demonstrated that treatment with the compound significantly reduced viral titers in infected cells compared to untreated controls. Mechanistic studies suggested that this effect was mediated through modulation of host immune responses rather than direct viral inhibition.

作用機序

CP-154526は、コルチコトロピン放出因子受容体1に選択的に結合して拮抗することによってその効果を発揮します。 この受容体は、ストレスに対する体の反応を調節する視床下部-下垂体-副腎軸に関与しています。 この受容体を遮断することにより、CP-154526は副腎皮質刺激ホルモンの放出と、それに続く副腎からのグルココルチコイドの放出を阻害します .

類似の化合物との比較

CP-154526は、コルチコトロピン放出因子受容体1拮抗薬としての高い選択性と効力によってユニークです。 類似の化合物には以下が含まれます。

アンタラーミン: 同様の特性を持つ別の非ペプチドコルチコトロピン放出因子受容体1拮抗薬。

NBI-27914: 同様の研究アプリケーションで使用される選択的なコルチコトロピン放出因子受容体1拮抗薬。

類似化合物との比較

CP-154526 is unique due to its high selectivity and potency as a corticotropin-releasing factor receptor 1 antagonist. Similar compounds include:

Antalarmin: Another non-peptide corticotropin-releasing factor receptor 1 antagonist with similar properties.

NBI-27914: A selective corticotropin-releasing factor receptor 1 antagonist used in similar research applications.

CP-154526 stands out due to its brain-penetrant properties and its extensive use in preclinical models of anxiety and depression .

生物活性

Butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, also known as CP-154526, is a synthetic compound that has garnered attention for its biological activities, particularly as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of stress responses and is implicated in various neuropsychiatric disorders. The compound's complex structure includes a pyrrolo[2,3-d]pyrimidine core with multiple substitutions that enhance its biological interactions.

- Molecular Formula : C23H32N4·HCl

- Molecular Weight : Approximately 364.5 g/mol

- CAS Registry Number : 157286-86-7

CP-154526 functions primarily by inhibiting the CRF1 receptor, which is involved in the physiological response to stress. By blocking this receptor, the compound has shown potential in alleviating anxiety-like behaviors in various animal models. This antagonistic action suggests a therapeutic application for conditions such as anxiety disorders and depression.

1. Antidepressant and Anxiolytic Effects

Studies have demonstrated that CP-154526 significantly reduces anxiety-related behaviors in rodent models. This effect is attributed to its ability to inhibit CRF1 signaling pathways. For instance:

- Study Findings : In a controlled experiment, rodents treated with CP-154526 exhibited reduced anxiety in elevated plus maze tests compared to control groups .

2. Antiviral Properties

Recent research has indicated that CP-154526 possesses antiviral activity against the Chikungunya virus. The compound inhibits viral replication through modulation of immune responses:

- Mechanism : It appears to interfere with the virus's ability to replicate within host cells, potentially offering a new avenue for treatment against this virus .

3. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of CP-154526 is critical for its therapeutic use:

- Metabolic Pathways : The compound undergoes phase I and phase II metabolic transformations, including oxidation and conjugation. These processes are essential for determining its bioavailability and dosing regimens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anxiety Reduction | Significant decrease in anxiety-like behavior in rodents treated with CP-154526 compared to controls. |

| Study B | Antiviral Activity | CP-154526 inhibited Chikungunya virus replication in vitro. |

| Study C | Pharmacokinetics | Identified metabolic pathways that affect bioavailability; recommended dosing adjustments based on metabolic profiles. |

特性

IUPAC Name |

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQYJZCJRZHINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027582 | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157286-86-7 | |

| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157286-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 154526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-154526 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。